![molecular formula C9H6N2 B1589509 5-isocyano-1H-indole CAS No. 623163-58-6](/img/structure/B1589509.png)
5-isocyano-1H-indole
Overview
Description
Scientific Research Applications
Infrared Probing in Biomolecules
5-Isocyano-1H-indole (5ICI) has been explored for its potential as an infrared probe in biomolecular studies. Research has demonstrated that the isonitrile (NC) group, when bonded to an indole ring as in 5ICI, is sensitive to the hydrogen-bonding environment. This property makes it a promising tool for studying the structure and dynamics of biomolecules using Fourier transform infrared (FTIR) spectroscopy. The NC stretching frequency of 5ICI varies significantly in different solvents, reflecting its interaction with hydrogen-bond donor groups. This characteristic could be harnessed for probing local environments in biological systems (You et al., 2019).
Indole Ring Stability Analysis
Indole and its derivatives, including 5-isocyano-1H-indole, are notable for their structural stability, which is critical in natural products and synthetic organic compounds. The stability of these compounds has been studied in relation to their aromaticity using various criteria like magnetic, geometric, and delocalization aspects. Such studies help in understanding the fundamental properties of indole compounds, which is vital for their application in organic synthesis (Pino‐Rios & Solà, 2020).
Synthetic Pathways in Organic Chemistry
5-Isocyano-1H-indole serves as a building block in the synthesis of various organic compounds. The development of synthetic methods involving indole derivatives like 5ICI has been extensive. These methods enable the creation of biologically active compounds, showcasing the role of 5ICI in advancing organic synthetic chemistry (Cacchi & Fabrizi, 2005).
Antioxidant and Anticancer Properties
Research into the linkage of heterocyclic nitrogen cores, such as indole moieties, to other molecular structures has revealed potential antioxidant and anticancer properties. 5-Isocyano-1H-indole derivatives have been synthesized and tested for their effectiveness in these areas, indicating the compound's utility in medicinal chemistry and pharmaceutical development (Mistry, Keum, & Kim, 2016).
Indole in Environmental Bioremediation and Biology
Indole, a related compound to 5-isocyano-1H-indole, is significant in environmental bioremediation due to its role as an N-heterocyclic aromatic pollutant. Understanding the metabolism, degradation, and transformation of indole has implications for wastewater treatment and environmental health. This line of research may indirectly relate to the study of 5-isocyano-1H-indole, especially in understanding its environmental impacts and potential uses in bioremediation (Ma, Zhang, & Qu, 2018).
properties
IUPAC Name |
5-isocyano-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREVRVZABOBJCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC2=C(C=C1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458619 | |
Record name | 5-isocyano-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-isocyano-1H-indole | |
CAS RN |
623163-58-6 | |
Record name | 5-isocyano-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.